3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid
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Overview
Description
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine ring system substituted with a methyl group at the 2-position and a propanoic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium methoxide in methanol as a base and solvent, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using bromine (Br₂) or iodine (I₂) in the presence of a suitable solvent like chloroform (CHCl₃).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of coordination polymers and other materials.
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These include various substituted imidazo[1,2-a]pyridines that exhibit a broad range of biological activities.
Uniqueness
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. The presence of the propanoic acid group at the 3-position can enhance its solubility and interaction with biological targets compared to other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-9(5-6-11(14)15)13-7-3-2-4-10(13)12-8/h2-4,7H,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCQEUHOOITEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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